BenchChemオンラインストアへようこそ!

BRD-8899

STK33 inhibition Biochemical IC50 Kinase assay

BRD-8899 is a low-nanomolar, ATP-competitive inhibitor of serine/threonine kinase 33 (STK33), developed as a chemical probe to validate STK33 as a therapeutic target in KRAS-mutant cancers. The compound belongs to the isoquinoline sulfonamide class, derived from a fasudil scaffold through iterative medicinal chemistry optimization.

Molecular Formula C17H22N4O3S
Molecular Weight 362.4 g/mol
Cat. No. B590517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD-8899
SynonymsN-(((2S,4R)-4-(4-Methylisoquinoline-5-sulfonamido)pyrrolidin-2-yl)methyl)acetamide; 
Molecular FormulaC17H22N4O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C
InChIInChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1
InChIKeyKAAADIFKRHNJHA-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD-8899 for STK33 Kinase Inhibition: Baseline Characterization for Informed Procurement


BRD-8899 is a low-nanomolar, ATP-competitive inhibitor of serine/threonine kinase 33 (STK33), developed as a chemical probe to validate STK33 as a therapeutic target in KRAS-mutant cancers [1]. The compound belongs to the isoquinoline sulfonamide class, derived from a fasudil scaffold through iterative medicinal chemistry optimization [2]. BRD-8899 exhibits a molecular weight of 362.45 Da (C₁₇H₂₂N₄O₃S) and is supplied as a solid with >98% purity . Its primary reported biochemical IC₅₀ against STK33 is 11 nM in standard kinase assays, with an alternative report of 0.11 nM at 25 µM ATP due to assay condition differences [2].

Why STK33 Inhibitors Cannot Be Treated as Interchangeable: The Case for BRD-8899 Specificity in Procurement


STK33 inhibitors span multiple chemical classes—isoquinoline sulfonamides (e.g., BRD-8899), quinoxalinones (e.g., ML281), and other scaffolds (e.g., CDD-2807)—each with distinct off-target profiles, physicochemical properties, and biological outcomes [1]. Despite sharing a nominal target, BRD-8899 inhibits a unique set of off-target kinases including RIOK1 (97% inhibition), MST4 (96%), and RSK4 (89%) at profiling concentrations [1], whereas ML281 demonstrates >700-fold selectivity over PKA and 550-fold over Aurora B, with no reported MST4 or RIOK1 activity [2]. The functional consequence of this divergence is critical: BRD-8899 reduces MST4 substrate phosphorylation (p-ezrin) in NOMO-1 cells at 1–20 µM [1], a cellular pharmacodynamic effect absent from ML281 and CDD-2807 characterization. Procurement of an alternative STK33 inhibitor without matching this specific off-target signature will generate divergent cellular phenotypes, confounding experimental reproducibility across studies.

Quantitative Comparative Evidence Guide: BRD-8899 Versus Closest STK33 Inhibitor Analogs


Biochemical Potency: BRD-8899 vs. ML281 and the Initial Screening Hit BRD7446

BRD-8899 exhibits a biochemical IC₅₀ of 11 nM against STK33, representing a 200-fold improvement in potency over the initial screening hit BRD7446 (dimethyl fasudil, IC₅₀ ~2.2 µM) measured in the same biochemical assay format [1]. Compared to the structurally unrelated STK33 inhibitor ML281 (IC₅₀ 14 nM), BRD-8899 shows a modest 1.3-fold potency advantage, though this comparison is cross-study due to differing assay conditions and ATP concentrations [2].

STK33 inhibition Biochemical IC50 Kinase assay Potency comparison

Kinase Selectivity Profile: BRD-8899 Distinct Off-Target Signature vs. ML281

In parallel kinase activity profiling against 241 kinases under identical assay conditions, BRD-8899 at a single concentration inhibited STK33 by 89% while exhibiting significant off-target inhibition of RIOK1 (97%), MST4 (96%), RSK4 (89%), ATK1 (85%), KIT D816V (85%), ROCK1 (84%), and FLT3 (81%) [1]. By contrast, ML281 profiled against 83 kinases demonstrated >700-fold selectivity over PKA and 550-fold over Aurora B, with no notable inhibition of MST4, RIOK1, or RSK4 reported [2]. This distinct off-target landscape means BRD-8899 will produce cellular phenotypes driven in part by MST4/RIOK1 pathway modulation, whereas ML281 will not.

Kinase selectivity Off-target profiling MST4 RIOK1 Kinome-wide selectivity

Cellular Pharmacodynamic Engagement: BRD-8899 Dose-Dependent p-Ezrin Reduction in NOMO-1 Cells

BRD-8899 treatment (1, 10, 20 µM; 24 h) in NOMO-1 acute myeloid leukemia cells results in decreased phosphorylation of ezrin, a well-characterized MST4 substrate, as demonstrated by Western blot analysis [1]. This provides a direct cellular pharmacodynamic readout of BRD-8899's MST4 off-target engagement. Comparable cellular pharmacodynamic data for MST4 pathway modulation have not been reported for ML281 or CDD-2807, representing a key differentiation for experiments requiring verified intracellular kinase modulation.

Cellular target engagement Phospho-ezrin MST4 substrate Pharmacodynamic biomarker

KRAS-Dependent Cancer Cell Viability: Negative Functional Selectivity Compared to RNAi Expectation

Despite nanomolar biochemical potency, BRD-8899 at concentrations up to 20 µM failed to reduce cell viability in any of 35 cancer cell lines tested, including KRAS-mutant NOMO-1 and SKM-1 AML lines, contradicting the selective killing observed with STK33 RNAi [1]. ML281 similarly showed no effect on KRAS-dependent cell viability at up to 10 µM [2]. This shared negative result constitutes a class-level property: no STK33 kinase inhibitor reported to date has recapitulated the synthetic lethality observed with genetic STK33 depletion.

KRAS synthetic lethality Cancer cell viability NOMO-1 SKM-1 Functional selectivity

Stereochemical SAR and Chemical Scaffold Differentiation: (2S,4R) Diastereomer Advantage

BRD-8899's potency is stereochemistry-dependent: the (2S,4R) diastereomer (BRD-8899) exhibits low-nanomolar STK33 inhibition, whereas the corresponding (2R,4S) diastereomer BRD-5749 shows substantially reduced activity [1]. Specifically, BRD-8899, BRD-4980, and BRD-9949 (all (2S,4R) configuration) were 'more potent than their corresponding (2R,4S) diastereomers (BRD-1045, BRD-7071, and BRD-5749)' [1]. This stereochemical stringency differentiates BRD-8899 from the quinoxalinone scaffold of ML281, which lacks this chiral center requirement.

Stereochemistry Diastereomer potency Pyrrolidine scaffold Structure-activity relationship

Optimal Application Scenarios for BRD-8899 Based on Verified Differential Evidence


Investigating MST4 Kinase Pathway Biology via Pharmacological Inhibition

BRD-8899's verified off-target inhibition of MST4 (96% at profiling concentration) and the consequent reduction in p-ezrin levels in NOMO-1 cells make it uniquely suitable among commercially available STK33 inhibitors for studies interrogating MST4-dependent signaling [1]. Researchers can deploy BRD-8899 as a dual STK33/MST4 modulator in cellular assays where MST4 pathway engagement is a desired experimental parameter [1].

Evaluating Kinase-Independent Scaffolding Functions of STK33

Since BRD-8899 potently inhibits STK33 kinase activity (IC₅₀ 11 nM) but fails to recapitulate the lethal phenotype of STK33 genetic depletion across 35 cancer cell lines [1], it serves as a critical tool to discriminate between kinase-dependent and kinase-independent (scaffolding) functions of STK33. Experiments combining BRD-8899 treatment with STK33 knockout/knockdown can parse whether observed phenotypes require catalytic activity or physical protein presence [1].

Benchmarking New STK33 Inhibitor Chemotypes Against an Established Reference Compound

BRD-8899 is the best-characterized isoquinoline sulfonamide STK33 inhibitor with publicly available kinome-wide profiling data against 241 kinases, well-defined cellular pharmacodynamic markers, and a published SAR trajectory from the initial hit BRD7446 through iterative optimization [1]. Drug discovery programs developing novel STK33 inhibitors can use BRD-8899 as a reference standard for potency, selectivity profiling, and cellular target engagement benchmarking [1].

Controlling for Compound-Specific Off-Target Effects in STK33-KRAS Synthetic Lethality Studies

The shared negative viability result between BRD-8899 (35 cell lines) and ML281 (independent chemical scaffold) provides convergent pharmacological evidence that STK33 kinase inhibition does not produce KRAS synthetic lethality [1][2]. Researchers designing KRAS-dependency studies should include BRD-8899 as a structurally distinct control alongside genetic tools to rule out compound-specific artifacts when interpreting negative results with novel STK33 inhibitors [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD-8899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.